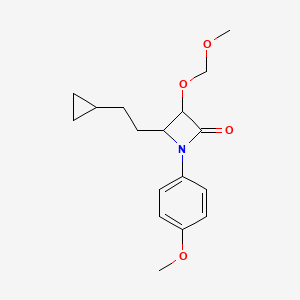

4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one , identified by its CAS number 1835745-17-9 , is a novel azetidinone derivative with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.38 g/mol

- IUPAC Name : (3R,4S)-4-(2-cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

- Purity : 97% .

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors. The azetidinone framework is known for its ability to modulate receptor activity, particularly in the central nervous system (CNS).

Potential Mechanisms:

- Serotonin Receptor Modulation : Similar compounds have shown activity as selective agonists for the serotonin 2C receptor, influencing mood and anxiety pathways, which may suggest a potential role for this compound in treating psychiatric disorders .

- Antipsychotic Activity : In models of amphetamine-induced hyperactivity, related compounds exhibited significant antipsychotic-like effects, indicating that this azetidinone might have similar therapeutic benefits .

In Vitro Studies

A study on structurally related compounds revealed that certain derivatives exhibited high selectivity for the serotonin 2C receptor over other serotonin receptors (e.g., 5-HT2B), suggesting a targeted therapeutic profile . This selectivity is crucial for minimizing side effects typically associated with broader receptor activity.

In Vivo Studies

In animal models, compounds with similar structures demonstrated significant reductions in hyperactivity and anxiety-like behaviors when tested against control groups. These findings support the hypothesis that the compound may possess anxiolytic and antipsychotic properties.

Case Studies

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 4-(2-cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions between carboxylic acids and imines, catalyzed by diphosphorus tetraoxide (P₂O₄), as demonstrated in azetidin-2-one derivatives . Key variables include:

- Catalyst stoichiometry : A 1:1 ratio of P₂O₄ to reactants minimizes side reactions.

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

For analogs like 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one, yields exceeding 88% are achieved by optimizing substituent steric effects and reaction time . Controlled synthesis strategies, such as those for polycationic copolymers, suggest that stepwise monomer addition can further refine regioselectivity .

Q. Basic: What analytical techniques are most reliable for structural elucidation of this azetidin-2-one derivative?

Methodological Answer:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond angles. For example, 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)azetidin-2-one was resolved with an R factor of 0.047, validating trans-configuration .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes methoxymethoxy and cyclopropylethyl groups via characteristic shifts (e.g., δ 3.3–3.7 ppm for methoxy protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 389.176) .

Q. Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For cyclopropyl-containing analogs, DFT aligns with experimental data on bond dissociation energies .

- Molecular docking : Screens binding affinity with biological targets (e.g., DNA grooves or enzymes). Hybrid thiazolidinone-cyclopropyl structures show correlation between computed binding scores and experimental IC₅₀ values .

Q. Advanced: What experimental strategies are used to assess the compound’s DNA-binding or cytotoxic potential?

Methodological Answer:

- UV-Vis and fluorescence titration : Quantifies DNA interaction via hypochromic shifts (e.g., 260 nm for intercalation) .

- Cell viability assays : MTT or SRB protocols using cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Cyclopropane derivatives exhibit cytotoxicity via apoptosis induction .

Q. Advanced: How can contradictory data on substituent effects (e.g., methoxy vs. nitro groups) be resolved in structure-activity studies?

Methodological Answer:

- Multivariate analysis : Statistically isolates substituent contributions using descriptors like Hammett constants (σ) or steric parameters. For 4-phenylazetidin-2-ones, nitro groups reduce yield by 15% compared to methoxy groups due to electron-withdrawing effects .

- Crystallographic comparisons : Overlay crystal structures (e.g., CCDC entries) to identify steric clashes or hydrogen-bonding disruptions .

Q. Basic: What factors influence regioselectivity during the formation of the azetidin-2-one ring?

Methodological Answer:

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) at the para-position of the phenyl ring favor trans-configuration .

- Steric hindrance : Bulky cyclopropylethyl groups may shift reaction pathways, requiring lower temperatures (e.g., 60°C) to avoid byproducts .

Q. Advanced: How do solvent polarity and proticity affect the stability of the methoxymethoxy group during synthesis?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates via dipole interactions, reducing hydrolysis of methoxymethoxy .

- Protic solvents (MeOH, H₂O) : Accelerate cleavage of methoxymethoxy to hydroxyl groups. Kinetic studies show a half-life of <2 hours in aqueous ethanol .

Q. Basic: What safety protocols are recommended for handling this compound, given its structural analogs?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1) .

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., cyclopropane derivatives) .

Q. Advanced: How can comparative studies with structurally related azetidin-2-ones (e.g., 3-thiazolidinone hybrids) guide functionalization strategies?

Methodological Answer:

- SAR (Structure-Activity Relationship) mapping : Compare IC₅₀ values of 3-thiazolidinone vs. 3-methoxymethoxy derivatives to prioritize functional groups .

- Cross-coupling reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 4-position, guided by Pd(PPh₃)₄ catalysis .

Q. Advanced: What crystallographic challenges arise during polymorph screening, and how are they addressed?

Methodological Answer:

- Polymorph prediction : Use Mercury CSD software to analyze packing motifs (e.g., herringbone vs. layered) .

- Temperature-gradient crystallization : Identifies stable polymorphs by varying cooling rates (e.g., 0.5°C/min vs. rapid quenching) .

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-(2-cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C17H23NO4/c1-20-11-22-16-15(10-5-12-3-4-12)18(17(16)19)13-6-8-14(21-2)9-7-13/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |

InChI Key |

YJKHSPATEPHLOF-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1C(N(C1=O)C2=CC=C(C=C2)OC)CCC3CC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.